2-Cyclopentylethanimidamide hydrochloride
Overview
Description
2-Cyclopentylethanimidamide hydrochloride is a chemical compound with the molecular formula C7H15ClN2 and a molecular weight of 162.66 g/mol . This compound is characterized by its solubility in water and ethanol, making it a versatile reagent in various chemical processes. It is commonly used in research and industrial applications due to its unique chemical properties.
Preparation Methods
The synthesis of 2-Cyclopentylethanimidamide hydrochloride involves several steps. One common method includes the reaction of cyclopentylamine with ethyl chloroformate to form an intermediate, which is then treated with ammonium chloride to yield the final product . The reaction conditions typically involve maintaining a low temperature to control the reaction rate and prevent side reactions . Industrial production methods often utilize bulk manufacturing processes to ensure high purity and yield .
Chemical Reactions Analysis
2-Cyclopentylethanimidamide hydrochloride undergoes various chemical reactions, including:
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields amides, while reduction produces primary amines .
Scientific Research Applications
2-Cyclopentylethanimidamide hydrochloride has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2-Cyclopentylethanimidamide hydrochloride involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of certain enzymes, affecting biochemical pathways . For instance, it may inhibit the activity of cyclooxygenase enzymes, leading to reduced production of prostaglandins and other inflammatory mediators . This mechanism is similar to that of nonsteroidal anti-inflammatory drugs (NSAIDs) .
Comparison with Similar Compounds
2-Cyclopentylethanimidamide hydrochloride can be compared with other similar compounds such as cyclopentylamine and ethylimidamide hydrochloride . While these compounds share some structural similarities, this compound is unique due to its specific chemical properties and reactivity . For example, it has a higher solubility in water and ethanol compared to its analogs, making it more suitable for certain applications.
Similar Compounds
- Cyclopentylamine
- Ethylimidamide hydrochloride
- N-Cyclopentylethylimidamide hydrochloride
Properties
IUPAC Name |
2-cyclopentylethanimidamide;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14N2.ClH/c8-7(9)5-6-3-1-2-4-6;/h6H,1-5H2,(H3,8,9);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SDICDZPPQWKMDS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)CC(=N)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15ClN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
162.66 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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